molecular formula C19H25ClN4O4S B2779294 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1189893-30-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No. B2779294
CAS RN: 1189893-30-8
M. Wt: 440.94
InChI Key: DMQLILFZOLWATQ-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H25ClN4O4S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound , due to its complex chemical structure, may have similarities with compounds explored in the synthesis and evaluation of various chemically related derivatives. For instance, novel benzodifuranyl, triazines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited anti-inflammatory and analgesic activities, showcasing the therapeutic potential of such complex molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and displayed potent cytotoxic activities, highlighting the potential for cancer therapeutic applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Biological Activities

The design and synthesis of novel analogs with specific chemical scaffolds, such as 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, have shown promising antibacterial agents, suggesting the potential of similar compounds for antimicrobial applications (Palkar et al., 2017). Additionally, certain synthesized compounds related to benzothiazole derivatives have demonstrated significant corrosion inhibitory effects, indicating their potential in materials science and engineering applications (Hu et al., 2016).

Pharmacological Potential

Further exploration into compounds with complex structures similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride has led to the discovery of various pharmacologically active molecules. For example, some derivatives have shown analgesic and anti-inflammatory activities, demonstrating the potential for developing new pain management and anti-inflammatory drugs (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019). Additionally, novel 5-HT3 receptor antagonists have been identified as potential antidepressants, further emphasizing the broad therapeutic applications of compounds with intricate chemical frameworks (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S.ClH/c1-12-11-15(27-21-12)18(24)23(10-6-9-22(2)3)19-20-16-13(25-4)7-8-14(26-5)17(16)28-19;/h7-8,11H,6,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQLILFZOLWATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride

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